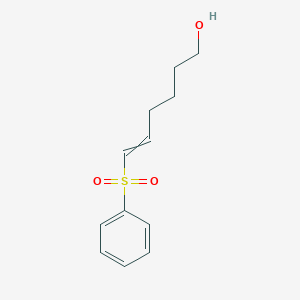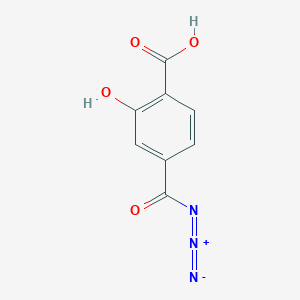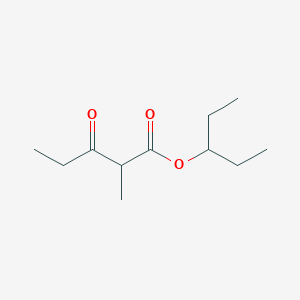
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second position and a keto group at the third position, with an ester linkage to a 1-ethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid, 2-methyl-3-oxo- is reacted with 1-ethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, further driving the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Major Products Formed
Hydrolysis: Pentanoic acid, 2-methyl-3-oxo- and 1-ethylpropanol.
Reduction: Pentanoic acid, 2-methyl-3-hydroxy-, 1-ethylpropyl ester.
Oxidation: Various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases and lipases.
Industry: Used in the production of fragrances and flavors due to its potential aromatic properties.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester largely depends on its chemical reactivity. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. The keto group can participate in various biochemical reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2-methylpropyl ester: Lacks the keto group at the third position.
Pentanoic acid, 3-oxo-, methyl ester: Has a methyl ester group instead of a 1-ethylpropyl ester group.
Pentanoic acid, 4-oxo-, 2-methylpropyl ester: Has the keto group at the fourth position instead of the third.
Uniqueness
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is unique due to the combination of a keto group at the third position and an ester linkage to a 1-ethylpropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
137708-17-9 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
pentan-3-yl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
DJCMPWRFELDGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC(=O)C(C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
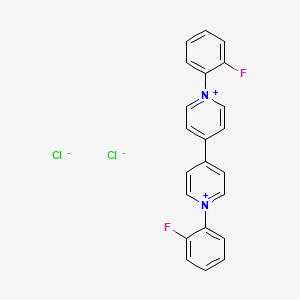
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
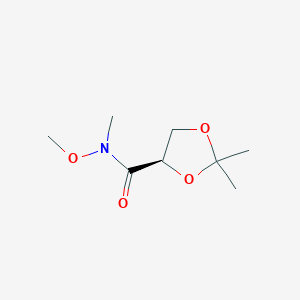
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
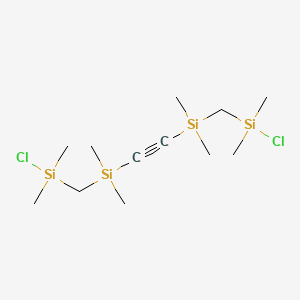
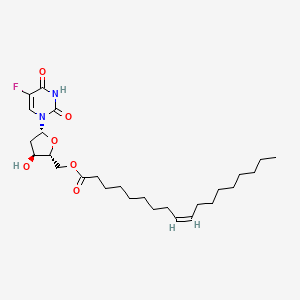
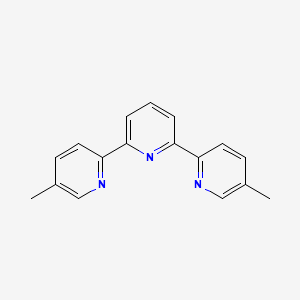
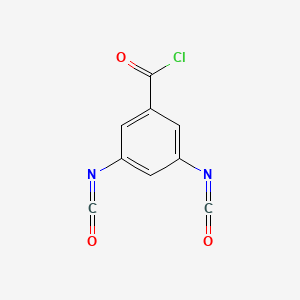
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
